molecular formula C16H18N6O3 B11065022 3-methyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

3-methyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11065022
M. Wt: 342.35 g/mol
InChI Key: LTCSRJRJYQTUAR-RQZCQDPDSA-N
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Description

3,4,5-Trimethoxybenzaldehyde 1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazone is a complex organic compound that combines the structural elements of 3,4,5-trimethoxybenzaldehyde and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazone typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde 1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 3,4,5-Trimethoxybenzoic acid.

    Reduction: 3,4,5-Trimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde 1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazine: Another precursor in the synthesis.

    3,4,5-Trimethoxybenzoic acid: An oxidation product of 3,4,5-trimethoxybenzaldehyde.

Uniqueness

3,4,5-Trimethoxybenzaldehyde 1-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Hydrazone is unique due to its combination of structural elements from both 3,4,5-trimethoxybenzaldehyde and triazolopyridazine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

3-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C16H18N6O3/c1-10-18-20-15-6-5-14(21-22(10)15)19-17-9-11-7-12(23-2)16(25-4)13(8-11)24-3/h5-9H,1-4H3,(H,19,21)/b17-9+

InChI Key

LTCSRJRJYQTUAR-RQZCQDPDSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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